

A Comparative Guide to the Spectroscopic Analysis of 1-(3-hydroxyphenyl)piperazine

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Compound of Interest

Compound Name: 1-(3-Hydroxyphenyl)piperazine

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This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive analysis of **1-(3-hydroxyphenyl)piperazine**, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons, supporting data, and detailed experimental protocols to ensure robust and reliable characterization of this important molecule.

Introduction

1-(3-hydroxyphenyl)piperazine (CAS 59817-32-2) is a heterocyclic compound featuring a phenol group attached to a piperazine ring.^{[1][2]} Its structural motifs are prevalent in a variety of pharmacologically active agents, making its unambiguous identification and purity assessment critical in the drug development pipeline. The molecular formula is C₁₀H₁₄N₂O with a molecular weight of 178.23 g/mol.^{[1][2]} This guide focuses on the two most powerful techniques for structural elucidation: NMR spectroscopy, which maps the molecular skeleton, and mass spectrometry, which determines molecular weight and fragmentation patterns.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for providing definitive structural information.^{[3][4]} By probing the magnetic properties of atomic nuclei, it reveals detailed insights into the connectivity and chemical environment of atoms within a molecule.

Predicted ^1H and ^{13}C NMR Spectral Data

For **1-(3-hydroxyphenyl)piperazine**, distinct signals are expected for the aromatic protons of the phenyl ring and the aliphatic protons of the piperazine moiety. The use of deuterated solvents like DMSO- d_6 is often preferred for compounds with exchangeable protons (like -OH and -NH) as it allows for their observation.

^1H NMR Spectroscopy: The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and coupling constants (J).

Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
Aromatic (H2, H4, H5, H6)	6.2 - 7.2	Multiplet (m)	4H	Protons on the phenyl ring are deshielded and exhibit complex splitting due to coupling with each other.
Piperazine (Ar-N-CH ₂)	~3.1	Triplet (t)	4H	These protons are adjacent to the phenyl group and a CH ₂ group, appearing as a triplet.
Piperazine (-NH-CH ₂)	~2.9	Triplet (t)	4H	These protons are adjacent to the secondary amine and a CH ₂ group, appearing as a triplet slightly upfield.
Phenolic -OH	~9.2	Broad Singlet (br s)	1H	The acidic proton of the hydroxyl group typically appears as a broad signal downfield.

Amine -NH	Variable	Broad Singlet (br s)	1H	The secondary amine proton is exchangeable, and its signal can be broad and variable in position.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom.

Assignment	Predicted δ (ppm)	Rationale
Aromatic C-OH (C1)	~158	The carbon attached to the electronegative oxygen is significantly deshielded.
Aromatic C-N (C3)	~151	The carbon attached to the nitrogen of the piperazine ring is also strongly deshielded.
Aromatic CH (C5)	~130	Aromatic methine carbon.
Aromatic CH (C2, C4, C6)	105 - 120	The remaining aromatic methine carbons, with slight variations due to their position relative to the substituents.
Piperazine (Ar-N-CH ₂)	~50	Aliphatic carbon adjacent to the aromatic ring.
Piperazine (-NH-CH ₂)	~45	Aliphatic carbon adjacent to the secondary amine.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[5] It is essential for confirming molecular weight and deducing

structural information from fragmentation patterns.[3] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like **1-(3-hydroxyphenyl)piperazine**, typically yielding the protonated molecular ion $[M+H]^+$. [6][7]

Predicted ESI-MS Data and Fragmentation Pathway

The monoisotopic mass of $C_{10}H_{14}N_2O$ is 178.1106 Da. In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule $[M+H]^+$ at m/z 179.1184.

Collision-Induced Dissociation (CID) of the parent ion reveals characteristic fragments that help confirm the structure. The piperazine ring is a common site for fragmentation.

m/z (Predicted)	Fragment Formula	Proposed Fragment Structure / Loss
179.1184	$[C_{10}H_{15}N_2O]^+$	Protonated molecular ion $[M+H]^+$
136.0762	$[C_8H_{10}NO]^+$	Loss of C_2H_5N (ethylenimine) from the piperazine ring.
120.0813	$[C_8H_{10}N]^+$	Loss of H_2O from the m/z 136 fragment, or loss of C_2H_5NO from the parent ion.
119.0735	$[C_7H_7O]^+$	Cleavage of the C-N bond between the phenyl and piperazine rings, followed by hydrogen rearrangement.
77.0391	$[C_6H_5]^+$	Phenyl cation, resulting from further fragmentation.
56.0500	$[C_3H_6N]^+$	A characteristic fragment indicating the piperazine moiety.[8]

The fragmentation of phenylpiperazines often involves cleavages within the piperazine ring and at the bond connecting it to the phenyl group.[9][10]

Section 3: Comparison with Alternative Analytical Techniques

While NMR and MS are primary tools for structural elucidation, other techniques offer complementary information, particularly for purity and quantification.

Technique	Primary Application	Strengths	Limitations
NMR Spectroscopy	Definitive structure elucidation and identification.	Provides detailed structural information and can distinguish between isomers.[3] Essential for confirming atomic connectivity.	Relatively low sensitivity, requiring milligrams of sample. [11] Quantitative analysis requires careful setup.[12]
Mass Spectrometry	Molecular weight determination and structural information via fragmentation.	Extremely high sensitivity (picomole to femtomole levels). Can be coupled with chromatography (LC-MS) for mixture analysis.[3]	Isomers may not be distinguishable without tandem MS (MS/MS). Ionization efficiency can vary significantly.
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	High sensitivity for detecting impurities, excellent for quantitative analysis. [13][14] Can be coupled to MS for peak identification.[15]	Provides limited structural information on its own; relies on reference standards for identification.[14]
Fourier-Transform Infrared (FT-IR) Spectroscopy	Functional group identification.	Fast and non-destructive. Provides a characteristic "fingerprint" of the molecule, confirming the presence of key functional groups (e.g., O-H, N-H, aromatic C-H).	Does not provide information on the overall molecular structure or connectivity.

For robust quality control, a multi-technique approach is recommended. HPLC is ideal for assessing chemical purity, while NMR and MS together provide an unambiguous confirmation

of the molecule's identity and structure.

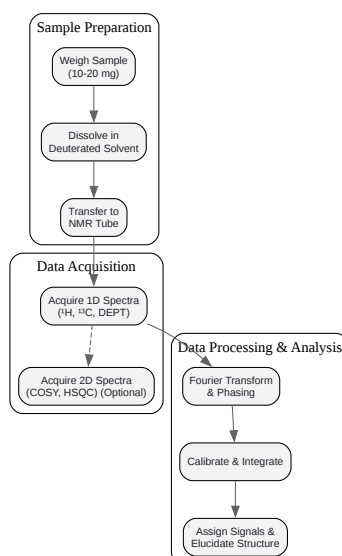
Section 4: Experimental Protocols & Visualizations

Chemical Structure and NMR Assignment

Caption: Structure of **1-(3-hydroxyphenyl)piperazine** with key atoms labeled.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 10-20 mg of **1-(3-hydroxyphenyl)piperazine**.[\[11\]](#)
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- Standard: If quantitative analysis or precise chemical shift referencing is required, add an appropriate internal standard (e.g., TMS).[\[11\]](#)
- Acquisition: Place the tube in the NMR spectrometer. Acquire ¹H and ¹³C spectra according to standard instrument protocols. For ¹³C, a sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio (S/N > 250:1 for quantitative work).[\[12\]](#)
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.[\[16\]](#)

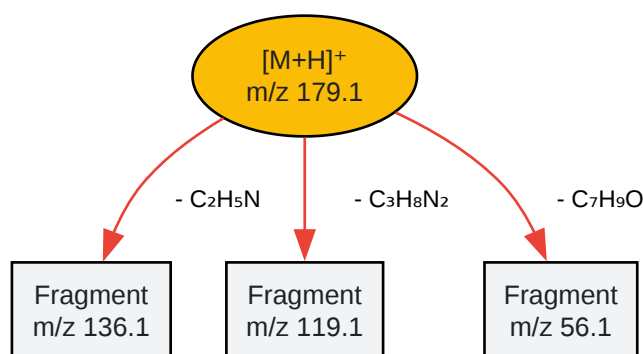


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Caption: General workflow for NMR analysis from sample preparation to structural elucidation.

Protocol 2: ESI-MS Sample Preparation and Analysis

- **Stock Solution:** Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[17]
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of common ESI solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6][17]
The acid helps promote protonation for positive ion mode.
- **Filtration:** Ensure the final solution is free of particulates by filtering it through a 0.22 µm syringe filter, if necessary, to prevent clogging the instrument.[6][17]
- **Infusion:** Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- **MS Acquisition:** Acquire the full scan mass spectrum in positive ion mode to identify the $[M+H]^+$ ion.
- **MS/MS Acquisition:** Perform a product ion scan on the $[M+H]^+$ precursor ion (m/z 179.1) to obtain the fragmentation spectrum for structural confirmation.



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Caption: Simplified proposed fragmentation pathway for protonated **1-(3-hydroxyphenyl)piperazine**.

Conclusion

Both NMR spectroscopy and mass spectrometry are indispensable for the rigorous characterization of **1-(3-hydroxyphenyl)piperazine**. NMR provides an unambiguous map of the molecular structure, while MS offers highly sensitive confirmation of molecular weight and key structural motifs through fragmentation analysis. For comprehensive quality control in a regulated environment, leveraging the strengths of both techniques, often in conjunction with a separation method like HPLC, provides the highest level of confidence in the identity, purity, and quality of the material.

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